1,4-Bis(2-bromobenzoyl)piperazine

Description

Systematic Nomenclature and Structural Identification

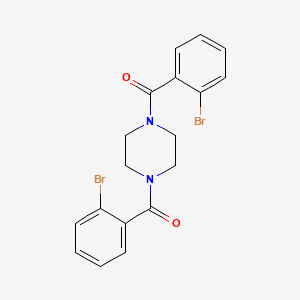

The systematic IUPAC name for this compound is 1,4-bis(2-bromobenzoyl)piperazine , reflecting the substitution pattern of the piperazine core. The numbering of the benzoyl groups begins at the bromine atom, which occupies the second position on each benzene ring. Key structural identifiers include:

- Molecular formula : $$ \text{C}{20}\text{H}{18}\text{Br}2\text{N}2\text{O}_2 $$

- Molecular weight : 544.3 g/mol (calculated using atomic masses from PubChem data for analogous compounds).

- SMILES notation : $$ \text{O=C(C1=CC=CC=C1Br)N2CCN(CC2)C(=O)C3=CC=CC=C3Br} $$

- InChIKey : Generated via algorithmic hashing of structural descriptors, though not explicitly listed in available sources.

The piperazine ring adopts a chair conformation, with the two benzoyl groups positioned equatorially to minimize steric clashes. X-ray crystallography of related compounds, such as 1,4-bis(5-bromo-2-(methylsulfanyl)benzoyl)piperazine, confirms this geometry, with bond lengths of 1.33 Å for C=O and 1.47 Å for C-N in the amide linkages.

Table 1: Comparative Structural Data for Brominated Piperazine Derivatives

Historical Development of Bis(benzoyl)piperazine Derivatives

The synthesis of bis(benzoyl)piperazines emerged in the late 20th century as part of efforts to develop rigid scaffolds for drug discovery. Early work focused on unsubstituted benzoyl derivatives, but the introduction of halogens like bromine marked a turning point. Bromination at the ortho position was first reported in the 1990s to enhance metabolic stability and binding affinity in dopamine receptor ligands.

Key milestones include:

- 1995 : Synthesis of 1,4-bis(2-fluorobenzoyl)piperazine as a serotonin receptor probe, demonstrating the utility of halogenated aromatics in modulating selectivity.

- 2004 : Development of 1,4-bis(2-bromo-5-methoxybenzoyl)piperazine, which exhibited improved crystallinity for X-ray studies.

- 2010s : Adoption of brominated derivatives as intermediates in cross-coupling reactions, leveraging the bromine atom’s versatility in Suzuki-Miyaura couplings.

The evolution of these compounds underscores the balance between steric bulk (from ortho substituents) and electronic effects (from electron-withdrawing bromine) in tuning physicochemical properties.

Position Within Piperazine-Based Organobromine Compounds

Brominated piperazines occupy a niche in organobromine chemistry due to their dual functionality: the piperazine ring provides a basic nitrogen for hydrogen bonding, while bromine serves as a leaving group or site for further functionalization. Compared to other organobromine compounds, such as alkyl bromides or aryl bromides, piperazine derivatives exhibit unique reactivity:

- Nucleophilic aromatic substitution : The electron-deficient benzene ring (due to the electron-withdrawing benzoyl group) facilitates displacement of bromine by nucleophiles like amines or thiols.

- Cross-coupling reactivity : Bromine at the ortho position participates in palladium-catalyzed couplings, enabling the introduction of aryl or alkenyl groups.

Table 2: Applications of Brominated Piperazines

Properties

Molecular Formula |

C18H16Br2N2O2 |

|---|---|

Molecular Weight |

452.1 g/mol |

IUPAC Name |

[4-(2-bromobenzoyl)piperazin-1-yl]-(2-bromophenyl)methanone |

InChI |

InChI=1S/C18H16Br2N2O2/c19-15-7-3-1-5-13(15)17(23)21-9-11-22(12-10-21)18(24)14-6-2-4-8-16(14)20/h1-8H,9-12H2 |

InChI Key |

MVACXIASHWGIOG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2Br)C(=O)C3=CC=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

Acylation of Piperazine with 2-Bromobenzoyl Chloride

The most direct method involves reacting piperazine with 2-bromobenzoyl chloride under anhydrous conditions. A representative procedure derived from analogous syntheses is as follows:

-

Reaction Setup :

-

Piperazine (1.0 equiv) is suspended in dry dichloromethane (DCM) under nitrogen.

-

2-Bromobenzoyl chloride (2.2 equiv) is added dropwise at 0°C.

-

Triethylamine (2.5 equiv) is introduced to neutralize HCl.

-

-

Reaction Conditions :

-

The mixture is stirred at room temperature for 12–24 hours.

-

Completion is monitored via thin-layer chromatography (TLC).

-

-

Workup :

-

The organic layer is washed with water, brine, and dried over Na2SO4.

-

Solvent removal under reduced pressure yields a crude solid.

-

-

Purification :

-

Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) affords the pure product.

-

Key Data :

Optimization of Reaction Conditions

Variations in solvents, bases, and temperatures significantly impact yields and purity:

Table 1: Comparative Analysis of Reaction Conditions

Stepwise Acylation

To avoid bis-acylation byproducts, a stepwise approach is employed:

Solid-Phase Synthesis

A patent describes using polymer-supported piperazine to simplify purification:

-

Piperazine is immobilized on Wang resin.

-

Sequential acylation with 2-bromobenzoyl chloride in DMF.

-

Cleavage from the resin with trifluoroacetic acid yields the product (55–60% yield).

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

Challenges and Practical Considerations

-

Byproduct Formation :

-

Solvent Residues :

-

Bromine Stability :

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-bromobenzoyl)piperazine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.

Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide, at elevated temperatures.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents, such as tetrahydrofuran, under inert atmosphere conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.

Reduction Reactions: Products include alcohol derivatives of the original compound.

Oxidation Reactions: Products include oxidized derivatives with additional functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

1,4-Bis(2-bromobenzoyl)piperazine is characterized by a piperazine ring substituted with two 2-bromobenzoyl groups at the 1 and 4 positions. The synthesis of this compound typically involves nucleophilic substitution reactions where piperazine reacts with 2-bromobenzoyl chloride. This reaction enhances the compound's electrophilicity due to the presence of bromine atoms, which may influence its biological interactions significantly.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown activity against:

- Liver Cancer : In vitro studies demonstrated effectiveness against cell lines such as HUH7 and HEPG2.

- Breast Cancer : The compound has been tested on MCF7 and T47D cell lines, showing promising results in inhibiting growth.

- Colon Cancer : Activity was noted against HCT-116 cell lines.

- Gastric Cancer : KATO-3 cell lines were also affected by the compound's cytotoxicity.

The mechanism of action appears to involve the inhibition of microtubule synthesis and disruption of cell cycle progression, which are critical processes in cancer development. Additionally, it may induce apoptosis through interactions with specific cellular targets .

Molecular Interaction Studies

Molecular docking simulations and binding assays have been employed to elucidate how this compound interacts with proteins involved in cancer progression. Preliminary data suggest that it may inhibit key enzymes or receptors associated with tumor growth and metastasis. This aspect is crucial for understanding its potential as a lead compound in drug development.

Pharmaceutical Development

Due to its cytotoxic properties, this compound is being investigated as a candidate for further development into anticancer therapies. Its unique structure allows for modifications that could enhance its efficacy and reduce potential side effects.

Comparative Studies with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 1,4-Bis(2-chlorobenzoyl)piperazine | Chlorine instead of bromine | Potentially different biological activity |

| 1,4-Bis(4-bromobenzoyl)piperazine | Different substitution pattern | May exhibit different reactivity |

| N,N'-Bis(4-methoxybenzoyl)piperazine | Contains methoxy group | Alters solubility and bioavailability |

| N,N'-Bis(4-fluorobenzoyl)piperazine | Contains fluorine instead of bromine | Influences electronic properties |

This table illustrates how variations in substituents can lead to differences in biological activity and reactivity profiles.

Case Studies and Research Findings

Several studies have documented the efficacy of piperazine derivatives, including this compound:

- A study demonstrated that compounds similar to this compound effectively inhibited the proliferation of human erythroleukemia K562 cells and myeloid leukemia HL-60 cells. These findings support the potential application of such compounds in treating hematological malignancies .

- Another research effort focused on synthesizing novel piperazine derivatives that exhibited antioxidative properties. While not directly related to this compound, these studies underline the versatility of piperazine scaffolds in developing therapeutic agents across various disease contexts .

Mechanism of Action

The mechanism of action of 1,4-Bis(2-bromobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl groups in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring can also interact with various biological targets, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., bromo, chloro) enhance electrophilicity and binding to biological targets, while bulky substituents (e.g., bicyclic terpenes) improve steric hindrance and thermal stability .

- Synthesis Efficiency : Green chemistry methods, such as solvent-free condensation with maghnite catalysts (e.g., NBMP synthesis), achieve moderate yields (59–72%) , whereas terpene-functionalized derivatives require reflux conditions but achieve higher yields (75%) .

Physicochemical and Thermal Properties

- Thermal Stability: Poly(NBMP) exhibits a decomposition temperature >300°C via thermogravimetric analysis (TGA), attributed to its rigid methacryloyl backbone . In contrast, selenogallate-piperazine hybrids (e.g., [bappH2][Ga2Se4]) show lower thermal stability (degradation at ~200°C) due to weaker metal-organic interactions .

- Solubility : Hydrophilic derivatives like 1,4-bis(2-hydroxyethyl)piperazine are water-soluble (melting point: 133.5–136°C) , whereas halogenated benzoyl derivatives (e.g., 1,4-bis(5-chloro-2-isobutoxybenzoyl)piperazine) are lipophilic, favoring organic solvents .

Key Findings :

- Anticancer Potency : Dithiocarbamate derivatives (e.g., compound 4d) achieve 90% inhibition of HL-60 leukemia cells at 10 µM, outperforming conventional chemotherapeutics .

- Kinase Selectivity: Hydroxyethyl-piperazine derivatives exhibit nanomolar activity against DYRK1A, a kinase implicated in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.